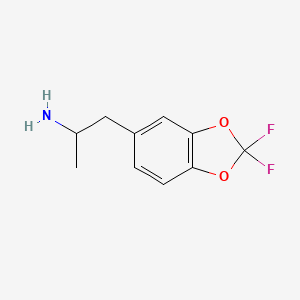

DiFMDA

Description

Structure

3D Structure

Properties

CAS No. |

910393-51-0 |

|---|---|

Molecular Formula |

C10H11F2NO2 |

Molecular Weight |

215.20 g/mol |

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-2-amine |

InChI |

InChI=1S/C10H11F2NO2/c1-6(13)4-7-2-3-8-9(5-7)15-10(11,12)14-8/h2-3,5-6H,4,13H2,1H3 |

InChI Key |

BHDXKBALNFHXDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OC(O2)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Difluoromethylenedioxyamphetamine (DiFMDA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethylenedioxyamphetamine (DiFMDA) is a synthetic derivative of 3,4-methylenedioxyamphetamine (MDA) and a structural analog of 3,4-methylenedioxymethamphetamine (MDMA). Developed as a potentially less neurotoxic alternative to MDMA, this compound's mechanism of action is primarily centered on its interaction with monoamine transporters. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, drawing comparisons with its parent compounds. It includes available quantitative data for related fluorinated amphetamines, detailed experimental protocols for assessing monoamine transporter activity, and visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound was synthesized with the strategic replacement of the methylenedioxy bridge's hydrogen atoms with fluorine. This modification was intended to increase the metabolic stability of the compound and hinder the formation of neurotoxic catecholamine metabolites, which are implicated in the serotonergic neurotoxicity associated with MDMA and MDA. The primary molecular targets of this compound, like its analogs, are the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. By interacting with these transporters, this compound modulates the synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE), respectively, leading to its psychoactive effects.

Molecular Mechanism of Action

The principal mechanism of action of this compound involves its interaction with presynaptic monoamine transporters. As a substrate for these transporters, this compound is taken up into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of monoamines and reverses the direction of transporter flux, leading to a non-vesicular release of neurotransmitters into the synaptic cleft.

Interaction with Monoamine Transporters

Monoamine Release

Similar to other amphetamine derivatives, this compound is a monoamine releasing agent. This action is distinct from that of reuptake inhibitors, which merely block the transporter. The process of monoamine release is complex and involves several steps:

-

Transporter Substrate Activity: this compound acts as a substrate for SERT, DAT, and NET.

-

Disruption of Vesicular Storage: Once inside the neuron, this compound can interfere with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations.

-

Transporter Reversal: The elevated cytosolic monoamine levels, in conjunction with this compound's interaction with the transporter, induce a conformational change in the transporter, causing it to operate in reverse and expel monoamines into the synapse.

Quantitative Data

Specific quantitative data for this compound's binding affinities and reuptake inhibition potencies are not widely published. However, data from closely related fluorinated phenethylamine compounds can provide insights into the likely pharmacological profile of this compound. The following tables summarize IC50 values for monoamine transporter uptake inhibition by various fluorinated and non-fluorinated amphetamine analogs.

Table 1: IC50 Values (µM) for Monoamine Transporter Uptake Inhibition by Fluorinated Phenmetrazine Analogs

| Compound | hDAT IC50 (µM) | hNET IC50 (µM) | hSERT IC50 (µM) | DAT/SERT Ratio | NET/SERT Ratio |

| 2-FPM | < 2.5 | < 2.5 | 454 | > 181.6 | > 181.6 |

| 3-FPM | < 2.5 | < 2.5 | 111.65 | > 44.7 | > 44.7 |

| 4-FPM | < 2.5 | < 2.5 | 88.09 | > 35.2 | > 35.2 |

Data from a study on fluorinated phenmetrazine (FPM) isomers, which are structurally related stimulants.

Table 2: Ki Values (µM) for Inhibition of Monoamine Transporters by MDMA and Related Compounds

| Compound | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) |

| MDMA | ~0.6 | ~0.1 | 0.2 - 2.6 |

| Amphetamine | ~0.6 | ~0.1 | 10 - 40 |

| Cocaine | 0.2 - 0.7 | 0.2 - 0.7 | 0.2 - 0.7 |

Note: These values are compiled from various studies and show a range of reported potencies, highlighting the influence of experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity of a test compound for SERT, DAT, and NET.

Materials:

-

HEK293 cells stably expressing human SERT, DAT, or NET.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

-

Non-specific binding inhibitors: Fluoxetine (for SERT), Cocaine (for DAT), Desipramine (for NET).

-

Test compound (this compound) at various concentrations.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of the respective non-specific inhibitor is used instead of the test compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Synaptosome Monoamine Release Assay

This protocol measures the ability of a test compound to induce the release of monoamines from isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (e.g., striatum for DA, hippocampus for 5-HT).

-

Sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Krebs-Ringer buffer.

-

Radiolabeled monoamines: [³H]Dopamine or [³H]Serotonin.

-

Test compound (this compound) at various concentrations.

-

Perfusion system or superfusion chambers.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Synaptosome Preparation: Dissect the desired brain region in ice-cold sucrose buffer. Homogenize the tissue and centrifuge the homogenate at low speed to remove larger debris. Centrifuge the supernatant at a higher speed to pellet the crude synaptosome fraction (P2). Resuspend the P2 pellet in Krebs-Ringer buffer.

-

Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled monoamine to allow for its uptake into the nerve terminals.

-

Superfusion: Transfer the loaded synaptosomes to superfusion chambers and continuously perfuse with warm, oxygenated Krebs-Ringer buffer to establish a stable baseline of spontaneous release.

-

Compound Application: Switch the perfusion buffer to one containing the test compound at a specific concentration for a defined period.

-

Fraction Collection: Collect the superfusate in fractions throughout the experiment (before, during, and after compound application).

-

Quantification: Measure the radioactivity in each collected fraction using a scintillation counter. At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

-

Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity. Plot the fractional release rate against time. The peak release induced by the test compound is used to quantify its releasing effect.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for this compound at the presynaptic terminal.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Synaptosome Release Assay

Caption: Workflow for a synaptosome monoamine release assay.

Conclusion

This compound represents a rationally designed analog of MDA and MDMA with a mechanism of action centered on its ability to induce monoamine release via interaction with SERT, DAT, and NET. Its defining structural feature, the difluorinated methylenedioxy group, is intended to confer metabolic stability and reduce the formation of neurotoxic byproducts. While a complete pharmacological profile with specific quantitative data for this compound is not yet fully available in the public domain, the provided experimental frameworks offer robust methods for its further characterization. Future research should focus on elucidating the precise binding affinities, reuptake inhibition potencies, and releasing capabilities of this compound at each of the monoamine transporters to fully understand its therapeutic potential and safety profile.

An In-depth Technical Guide to the Synthesis and Chemical Properties of DiFMDA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethylenedioxyamphetamine (DiFMDA) is a synthetic derivative of 3,4-methylenedioxyamphetamine (MDA), notable for the substitution of the methylene bridge of the methylenedioxy ring with a difluoromethylene group. This modification was conceptualized and first synthesized by Daniel Trachsel and his colleagues with the primary objective of creating a less neurotoxic analog of entactogenic drugs like 3,4-methylenedioxymethamphetamine (MDMA).[1] The rationale behind this structural alteration is to enhance the metabolic stability of the methylenedioxy ring, a primary site of metabolism for MDA and its derivatives that can lead to the formation of neurotoxic metabolites.[1] While this compound has not been extensively tested in animal models or humans for its pharmacological activity, in vitro studies have indicated an affinity for the serotonin transporter (SERT), suggesting a potential for psychoactive effects.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, its known chemical and physical properties, and detailed experimental protocols for its characterization.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for researchers working with this compound, providing information on its identity, structure, and solubility.

| Property | Value | Source |

| IUPAC Name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine | Wikipedia |

| Synonyms | Difluoromethylenedioxyamphetamine, DFMDA | Chemical Supplier |

| CAS Number | 910393-51-0 | Wikipedia |

| Molecular Formula | C₁₀H₁₁F₂NO₂ | Wikipedia |

| Molar Mass | 215.20 g/mol | Wikipedia |

| Appearance | Powder, Solid, Crystals | Chemical Supplier |

| Solubility | DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 0.3 mg/mL, PBS (pH 7.2): 5 mg/mL | Chemical Supplier |

| SERT Affinity (Kᵢ) | Data not available in public literature |

Synthesis of this compound

The synthesis of this compound was first reported by Trachsel et al. in 2006. While the full detailed experimental protocol from the original publication is not widely accessible, the synthesis involves the creation of the difluoromethylene-dioxy-phenylpropanone intermediate followed by reductive amination. A generalized synthetic scheme is presented below.

Experimental Protocols

Serotonin Transporter (SERT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the serotonin transporter.

Materials:

-

HEK293 cells stably expressing human SERT (hSERT)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C)

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture hSERT-expressing HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of various concentrations of this compound (typically from 10⁻¹⁰ to 10⁻⁵ M).

-

50 µL of [³H]-Citalopram at a concentration near its Kₑ (e.g., 1 nM).

-

100 µL of the prepared cell membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vitro Neurotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the potential cytotoxicity of this compound on a neuronal cell line, such as SH-SY5Y.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with supplements (FBS, antibiotics)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

-

Incubate the cells with the compound for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-30 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the cell viability as a function of the this compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of this compound that reduces cell viability by 50%.

-

Conclusion

This compound represents an intriguing molecule for researchers in the fields of medicinal chemistry and neuropharmacology. Its synthesis, while based on established chemical transformations, requires careful execution. The provided protocols for SERT binding and in vitro neurotoxicity offer a foundational framework for the biological characterization of this compound and similar compounds. Further research is warranted to fully elucidate its pharmacological profile, metabolic fate, and potential as a research tool or therapeutic agent. The lack of publicly available data on its SERT binding affinity highlights an area for future investigation that would significantly contribute to the understanding of this compound.

References

An In-Depth Technical Guide to Difluoromethylenedioxyamphetamine (DIFMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethylenedioxyamphetamine (DIFMA) is a synthetic derivative of 3,4-methylenedioxyamphetamine (MDA), an empathogenic and psychoactive substance. Developed by Daniel Trachsel and colleagues, DIFMA was synthesized with the goal of creating a less neurotoxic alternative to MDA and its analog MDMA.[1] The core rationale behind its design lies in the substitution of the methylenedioxy bridge with a difluoromethylenedioxy group. This modification was hypothesized to increase the metabolic stability of the compound and reduce the formation of neurotoxic metabolites, which are believed to contribute to the long-term adverse effects associated with MDA and MDMA.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known pharmacological properties of DIFMA, including available data on its interaction with monoamine transporters. It also outlines detailed experimental protocols relevant to its study and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its scientific context.

Chemical Structure and Properties

Difluoromethylenedioxyamphetamine, also known as DiFMDA, is characterized by the presence of a difluorinated methylenedioxy ring attached to the amphetamine backbone.

IUPAC Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine[1]

CAS Number: 910393-51-0[1]

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁F₂NO₂ | [1] |

| Molar Mass | 215.200 g·mol⁻¹ | [1] |

| SMILES | CC(Cc1ccc2c(c1)OC(O2)(F)F)N | [1] |

| InChI | InChI=1S/C10H11F2NO2/c1-6(13)4-7-2-3-8-9(5-7)15-10(11,12)14-8/h2-3,5-6H,4,13H2,1H3 | [1] |

Synthesis

The synthesis of Difluoromethylenedioxyamphetamine and other fluoro-analogues of MDA was first described by Trachsel et al. in 2006. The primary aim of this synthetic effort was to investigate the role of metabolism in the neurotoxicity of MDMA and related compounds.[2]

Experimental Protocol: Synthesis of DIFMA

The following is a generalized protocol based on the synthetic schemes for fluorinated amphetamine analogs. The specific details for the synthesis of DIFMA can be found in the cited literature.

The synthesis of DIFMA would likely proceed through a multi-step reaction sequence starting from a suitable difluoromethylenedioxy-substituted aromatic precursor. A plausible synthetic route is outlined below:

-

Preparation of 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde: This starting material can be synthesized from commercially available precursors through a series of reactions to introduce the difluoromethylenedioxy group and the aldehyde functionality at the desired position on the benzene ring.

-

Nitration: The carbaldehyde is then reacted with a nitrating agent, such as nitric acid in the presence of a catalyst, to introduce a nitro group onto the aromatic ring, likely at the position para to the aldehyde.

-

Condensation: The resulting nitroaldehyde is condensed with nitroethane in the presence of a base to form the corresponding nitrostyrene derivative.

-

Reduction: The nitrostyrene is then reduced to the corresponding amine. This can be achieved using a reducing agent such as lithium aluminum hydride (LAH), which will reduce both the nitro group and the double bond to yield the final product, Difluoromethylenedioxyamphetamine.

-

Purification: The final compound is then purified using standard techniques such as distillation or chromatography to yield the pure product.

A simplified workflow for the synthesis of DIFMA.

Pharmacological Function

The primary pharmacological rationale for the development of DIFMA was to create a compound with a reduced potential for neurotoxicity compared to MDA and MDMA. It is hypothesized that the cleavage of the methylenedioxy ring in MDA and MDMA leads to the formation of neurotoxic metabolites. The difluoromethylenedioxy group in DIFMA is expected to be more resistant to metabolic cleavage, thereby reducing the formation of these harmful metabolites.[1][2]

Interaction with Monoamine Transporters

The primary molecular targets of amphetamine-like compounds are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.

For comparative purposes, the binding affinities (Ki, nM) of MDA and MDMA for the human monoamine transporters are presented in the table below.

| Compound | hSERT Ki (nM) | hDAT Ki (nM) | hNET Ki (nM) |

| MDA | 226 | 580 | 108 |

| MDMA | 394 | 1320 | 612 |

Data is illustrative and compiled from various sources. Actual values may vary depending on the specific experimental conditions.

The functional activity of DIFMA at monoamine transporters (i.e., whether it acts as a substrate-releaser or a reuptake inhibitor) has not been explicitly detailed in available literature. However, based on its structural similarity to MDA and MDMA, it is presumed to act as a monoamine releaser.

References

Navigating the Metabolic Fate of DiFMDA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethylenedioxyamphetamine (DiFMDA) is a synthetic compound designed as a potential analogue of 3,4-methylenedioxyamphetamine (MDA) and its derivatives, such as MDMA. A primary motivation for the development of this compound was the pursuit of a compound with enhanced metabolic stability and consequently, a potentially improved safety profile.[1][2] The core hypothesis is that the substitution of the hydrogen atoms on the methylenedioxy bridge with fluorine atoms would fortify the molecule against a key metabolic pathway that is implicated in the formation of potentially neurotoxic metabolites of MDA and MDMA.[2][3]

This technical guide provides an in-depth exploration of the metabolic stability of this compound, drawing upon the available scientific literature for its parent compounds and the theoretical underpinnings of its design. Due to the limited public availability of direct empirical data on this compound, this document will focus on its predicted metabolic fate, the experimental methodologies for its assessment, and a comparative analysis with its non-fluorinated counterparts.

Predicted Metabolic Pathways: A Comparative Analysis

The metabolic liability of MDA and MDMA is largely attributed to the enzymatic cleavage of the methylenedioxy ring. This process, known as O-demethylenation, is a critical step that can lead to the formation of reactive catecholamines, such as alpha-methyldopamine, which have been associated with neurotoxicity.[2] The introduction of the difluoromethylenedioxy group in this compound is a strategic chemical modification intended to hinder this metabolic route.

| Feature | MDMA/MDA | This compound (Predicted) |

| Primary Metabolic Pathway | O-demethylenation of the methylenedioxy ring | Resistance to O-demethylenation |

| Key Metabolites | Dihydroxyamphetamine (DHA), Dihydroxymethamphetamine (DHMA), MDA (from MDMA) | Parent compound expected to be more prevalent |

| Metabolic Consequence | Formation of potentially neurotoxic catecholamine metabolites | Reduced formation of neurotoxic metabolites |

| Involved Enzymes (Predicted) | CYP1A2, CYP2D6 (major); CYP2C9, CYP2C19, CYP3A4 (minor) | Similar P450 isozymes, but with lower affinity for the protected ring |

Experimental Protocols for In Vitro Metabolic Stability Assessment

The following is a generalized protocol for determining the in vitro metabolic stability of a test compound like this compound using human liver microsomes. This method is a standard approach in early drug discovery to estimate the intrinsic clearance of a compound.

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for quenching

-

Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add this compound stock solution to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the test compound should be low (typically 1 µM) to be in the linear range of enzyme kinetics.

-

Simultaneously, run control incubations:

-

A negative control without the NADPH regenerating system to assess non-enzymatic degradation.

-

A positive control with a known substrate to ensure the enzymatic activity of the microsomes.

-

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins and stop the enzymatic reaction.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Transfer the supernatant to a clean plate or vials for analysis.

-

Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Conclusion

The strategic design of this compound, incorporating a difluoromethylenedioxy group, presents a compelling hypothesis for enhanced metabolic stability compared to its non-fluorinated predecessors. The resistance to O-demethylenation is predicted to reduce the formation of potentially neurotoxic metabolites, which could translate to an improved safety profile. However, it is imperative to underscore that these are theoretical advantages. Rigorous in vitro and in vivo studies are essential to empirically determine the pharmacokinetic profile, metabolic fate, and the ultimate safety and efficacy of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a foundational approach for researchers to undertake such critical investigations.

References

Investigating the Potential Neurotoxicity of DiFMDA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DiFMDA (Difluoromethylenedioxyamphetamine) is a synthetic analog of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). It was developed with the hypothesis that the substitution of the methylenedioxy ring with a more stable difluoromethylenedioxy group would reduce the potential for metabolic activation into neurotoxic species. The neurotoxicity of MDMA and MDA is well-documented and is largely attributed to the hepatic metabolism of the methylenedioxy ring, leading to the formation of reactive catecholamine metabolites, subsequent oxidative stress, and damage to serotonergic neurons. This technical guide provides an in-depth analysis of the potential neurotoxicity of this compound by examining the established neurotoxic mechanisms of its parent compounds, MDMA and MDA. While direct toxicological data on this compound is scarce, this guide synthesizes the available information to provide a framework for its future investigation. We present quantitative data on the neurotoxicity of MDMA and MDA, detailed experimental protocols for assessing amphetamine-related neurotoxicity in vitro, and diagrams of the key signaling pathways involved.

Introduction: The Rationale for this compound

3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") and its primary metabolite, 3,4-methylenedioxyamphetamine (MDA), are widely recognized for their psychoactive effects. However, their use is also associated with significant neurotoxicity, primarily targeting serotonergic (5-HT) neurons. This neurotoxicity is not thought to be caused by the parent compounds themselves but rather by their metabolic products. A key step in the metabolic activation of MDMA and MDA is the enzymatic opening of the methylenedioxy ring, a process known as demethylenation. This is primarily carried out by cytochrome P450 (CYP450) enzymes in the liver, including CYP2D6, CYP3A4, CYP2C19, CYP1A2, and CYP2B6.[1][2][3][4][5][6] This metabolic process leads to the formation of highly reactive catecholamine metabolites, such as dihydroxymethamphetamine (HHMA) and dihydroxyamphetamine (HHA). These catechols can auto-oxidize to form reactive quinones and generate reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.

This compound was synthesized with the aim of creating a non-neurotoxic alternative to MDMA and MDA. The central hypothesis behind its design is that the difluoromethylenedioxy group is more resistant to enzymatic cleavage by CYP450 enzymes compared to the methylenedioxy group. By preventing the initial demethylenation step, the formation of the neurotoxic catecholamine metabolites would theoretically be avoided, thus reducing or eliminating the compound's neurotoxic potential. While in vitro binding studies have shown that this compound retains affinity for the serotonin transporter (SERT), comprehensive in vivo studies to confirm its lack of neurotoxicity are currently unavailable.

Quantitative Data on MDMA and MDA Neurotoxicity

The neurotoxic effects of MDMA and MDA have been quantified in numerous animal studies, primarily by measuring the depletion of serotonin (5-HT) and its metabolites, as well as the reduction in the density of serotonin transporters (SERT) in various brain regions. The following tables summarize key quantitative findings from studies in rats.

| Compound | Dose Regimen | Brain Region | Parameter Measured | % Reduction vs. Control | Time Point | Reference |

| MDMA | 5 mg/kg, IP (4 doses, 2h apart) | Anterior Striatum | Serotonin (5-HT) | ~55% | 7 days | [7] |

| MDMA | 5 mg/kg, IP (4 doses, 2h apart) | Hippocampus | Serotonin (5-HT) | ~40% | 7 days | [7] |

| MDMA | 10-20 mg/kg | Rat Forebrain | Serotonin (5-HT) | Significant Depletion | Long-term | [3] |

| MDA | Not specified | Rat Brain | Serotonin (5-HT) | Significant Depletion | Not specified |

Note: The extent of neurotoxicity is dose-dependent and can vary between species and even strains of animals.

Signaling Pathways and Metabolic Activation

The following diagrams illustrate the key metabolic and neurotoxic pathways associated with MDMA and MDA, and the hypothesized pathway for this compound.

Caption: Metabolic activation of MDMA leading to neurotoxic metabolites.

Caption: Hypothesized metabolic fate of this compound, avoiding neurotoxic activation.

Experimental Protocols for Neurotoxicity Assessment

A critical step in evaluating the potential neurotoxicity of this compound is the use of robust and validated in vitro assays. The human neuroblastoma SH-SY5Y cell line is a widely used model for assessing the neurotoxicity of amphetamine-like compounds. Below are detailed methodologies for two common assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.

In Vitro Neurotoxicity Testing using SH-SY5Y Cells

Objective: To determine the cytotoxic and neurotoxic potential of a test compound (e.g., this compound) on a human neuronal cell line.

Cell Line: SH-SY5Y (human neuroblastoma)

General Cell Culture Conditions:

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Incubation: 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation (optional but recommended): To obtain a more mature neuronal phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM for 5-7 days) prior to compound exposure.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

SH-SY5Y cells

-

96-well cell culture plates

-

Test compound (this compound) and positive control (e.g., MPP+ or 6-OHDA)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of the test compound (this compound) and a positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the EC50 value (the concentration of the compound that reduces cell viability by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of dead or damaged cells.[8][9]

Materials:

-

SH-SY5Y cells

-

96-well cell culture plates

-

Test compound (this compound) and positive control (e.g., Triton X-100 for maximum LDH release)

-

Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

-

Microplate reader

Protocol:

-

Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the compound exposure period, carefully collect a sample of the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, add the collected supernatant and the reagents from the LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release). Plot the concentration-response curve to determine the EC50 value.

Caption: General workflow for in vitro neurotoxicity assessment of this compound.

Conclusion and Future Directions

The investigation into the potential neurotoxicity of this compound is currently in its nascent stages. Based on the well-established neurotoxic mechanisms of its parent compounds, MDMA and MDA, there is a strong theoretical basis for the hypothesis that this compound may exhibit a safer profile. The strategic replacement of the metabolically labile methylenedioxy group with a more robust difluoromethylenedioxy group is a sound medicinal chemistry approach to circumvent the formation of neurotoxic catecholamine metabolites.

However, it is imperative to move beyond theoretical postulation and conduct rigorous experimental validation. The in vitro assays detailed in this guide provide a starting point for assessing the cytotoxic and neurotoxic potential of this compound in a controlled laboratory setting. Should these initial screenings indicate a favorable safety profile, further investigation in more complex models, including primary neuronal cultures and ultimately in vivo animal studies, will be necessary. These studies should not only assess serotonergic neuron viability but also explore potential effects on other neurotransmitter systems and broader neurological functions. Only through such comprehensive evaluation can the promise of this compound as a potentially non-neurotoxic psychoactive compound be fully realized.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective effects of amphetamine and methylphenidate against dopaminergic neurotoxicants in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. MDMA administration decreases serotonin but not N-acetylaspartate in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

DiFMDA: A Technical Guide to a Novel Psychoactive Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

DiFMDA (Difluoromethylenedioxyamphetamine) is a synthetic compound developed as a less neurotoxic analog of 3,4-methylenedioxyamphetamine (MDA). This technical guide provides a comprehensive overview of its chemical properties, the scientific rationale for its creation, and its anticipated mechanism of action based on its structural relationship to the amphetamine class of compounds. While detailed experimental data on this compound is limited in publicly accessible literature, this document consolidates the available information, including its synthesis, and provides generalized experimental workflows and proposed signaling pathways relevant to its compound class.

Chemical Identity and Properties

This compound is a substituted derivative of MDA, characterized by the replacement of the two hydrogen atoms on the methylenedioxy bridge with fluorine atoms. This modification is intended to increase the metabolic stability of the molecule.

Full Chemical Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine[1]

Synonyms:

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine | [1] |

| CAS Number | 910393-51-0 | [1] |

| Molecular Formula | C₁₀H₁₁F₂NO₂ | [1] |

| Molar Mass | 215.200 g·mol⁻¹ | [1] |

Rationale for Development and Anticipated Pharmacological Profile

This compound was synthesized by Daniel Trachsel and colleagues as part of an effort to create a less harmful substitute for entactogenic drugs like MDMA.[2] A primary metabolic pathway for compounds like MDA and MDMA involves the breakdown of the methylenedioxy ring, which can lead to the formation of neurotoxic metabolites such as alpha-methyldopamine.[2] It was hypothesized that the difluoromethylenedioxy structure of this compound would exhibit greater metabolic stability, thereby reducing the formation of these toxic byproducts.[2]

Synthesis

A method for the synthesis of this compound has been described. The general scheme involves the following key transformations:

-

Step 1: Synthesis of 1-(2,2-difluorobenzo[1][3]dioxol-5-yl)propan-2-one: This intermediate is synthesized from 5-bromo-2,2-difluorobenzodioxole and acetylacetone in the presence of a copper(I) iodide catalyst.

-

Step 2: Reductive Amination: The ketone intermediate undergoes reductive amination with methylamine and a reducing agent, such as sodium borohydride, to yield the final product, this compound.

It is important to note that the synthesis of such compounds should only be performed by qualified professionals in a controlled laboratory setting, adhering to all relevant safety and legal regulations.

Proposed Mechanism of Action

Based on its structural similarity to MDA and MDMA, this compound is expected to act as a monoamine releasing agent and reuptake inhibitor. The primary targets are anticipated to be the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

The proposed mechanism involves this compound binding to these transporters and promoting the reverse transport of monoamines from the presynaptic neuron into the synaptic cleft. This leads to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine, which are responsible for the psychoactive effects of this class of drugs.

Proposed Signaling Pathway for Amphetamine Analogs

Caption: Proposed mechanism of this compound and related amphetamine analogs.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, the following outlines a general methodology for a key experiment used to characterize compounds of this class.

General Protocol: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Materials:

-

Cell lines stably expressing human SERT, DAT, or NET.

-

Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

-

This compound (test compound).

-

Non-labeled competing ligands for determination of non-specific binding (e.g., fluoxetine for SERT, cocaine for DAT, desipramine for NET).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

-

96-well microplates.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Cell harvester.

Procedure:

-

Cell Membrane Preparation: Culture the specific transporter-expressing cells and harvest them. Prepare cell membrane homogenates through centrifugation and resuspend in assay buffer.

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the specific radioligand, and varying concentrations of this compound.

-

For total binding wells, add only the membrane and radioligand.

-

For non-specific binding wells, add the membrane, radioligand, and a high concentration of the non-labeled competing ligand.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: In Vitro Transporter Binding Assay

References

Preliminary Pharmacological Profile of DiFMDA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethylenedioxyamphetamine (DiFMDA) is a fluorinated analog of 3,4-methylenedioxyamphetamine (MDA), a psychoactive substance with empathogenic and stimulant properties. Developed by Daniel Trachsel and colleagues, this compound was synthesized with the primary objective of creating a less neurotoxic alternative to related compounds like MDMA ("ecstasy").[1] The core hypothesis underpinning its design is that the substitution of the methylene-bridge hydrogen atoms with fluorine would enhance the metabolic stability of the methylenedioxy ring.[1] This modification is intended to hinder the metabolic cleavage of the ring, a process believed to contribute to the formation of neurotoxic metabolites, such as alpha-methyldopamine, which are implicated in the serotonergic neurotoxicity observed with MDA and MDMA.[1]

This technical guide provides a comprehensive overview of the preliminary pharmacological profile of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key molecular interactions and pathways.

Data Presentation

The following tables summarize the available quantitative data on the in vitro pharmacological profile of this compound in comparison to its parent compound, MDA, and the structurally related compound, MDMA.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) |

| This compound | 830 ± 150 | Data Not Available | Data Not Available |

| MDA | 238 ± 30 | 1572 ± 200 | 462 ± 50 |

| MDMA | 640 ± 80 | 4870 ± 500 | 1750 ± 200 |

Data for this compound and comparative compounds are compiled from in vitro studies. The SERT affinity for this compound is noted to be intermediate between that of MDA and MDMA.[1]

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)

| Compound | SERT (IC50, nM) | DAT (IC50, nM) | NET (IC50, nM) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| MDA | 200 - 400 | 1,000 - 3,000 | 300 - 600 |

| MDMA | 500 - 1,000 | 5,000 - 10,000 | 1,000 - 2,000 |

Note: Specific IC50 values for this compound are not currently available in the public domain. The provided ranges for MDA and MDMA are aggregated from multiple in vitro studies for comparative purposes.

Table 3: 5-HT2A Receptor Binding Affinity (Ki, nM)

| Compound | 5-HT2A (Ki, nM) |

| This compound | Data Not Available |

| MDA | 100 - 300 |

| MDMA | > 1,000 |

Note: The binding affinity of this compound for the 5-HT2A receptor has not been reported. The values for MDA and MDMA are provided for context.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the preliminary pharmacological profiling of compounds like this compound.

Radioligand Binding Assays for Monoamine Transporters and 5-HT2A Receptors

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human SERT, DAT, NET, or 5-HT2A receptor.

-

Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]ketanserin (for 5-HT2A).

-

Non-labeled competing ligands for non-specific binding determination (e.g., citalopram, GBR 12909, desipramine, ketanserin).

-

This compound, MDA, and MDMA standards.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well microplate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound) or a reference compound. For determining non-specific binding, a high concentration of a known competing ligand is used in place of the test compound.

-

Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of neurotransmitters by SERT, DAT, and NET.

Materials:

-

HEK293 cells stably expressing the human SERT, DAT, or NET.

-

Radiolabeled neurotransmitters: [³H]serotonin (for SERT), [³H]dopamine (for DAT), [³H]norepinephrine (for NET).

-

This compound, MDA, and MDMA standards.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

96-well cell culture plates.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing the respective transporters into 96-well plates and allow them to adhere and grow to a confluent monolayer.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound (this compound) or a reference compound for a short period.

-

Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

-

Incubation: Incubate the plates for a short, defined period at 37°C to allow for neurotransmitter uptake.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled neurotransmitter.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity to quantify the amount of neurotransmitter taken up by the cells.

-

Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves, representing the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

DiFMDA: An In-Depth Analysis of In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difluoromethylenedioxyamphetamine (DiFMDA) is a fluorinated analog of 3,4-methylenedioxyamphetamine (MDA) developed as a potentially less neurotoxic alternative to entactogenic drugs like MDMA.[1][2] The core hypothesis behind its design is that the substitution of the methylenedioxy bridge with a more stable difluoromethylenedioxy group will hinder metabolic breakdown into potentially neurotoxic catecholic derivatives.[1][2] Despite the compelling scientific rationale for its synthesis, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth in vitro studies characterizing its pharmacological profile. While qualitative descriptions of its affinity for the serotonin transporter (SERT) exist, detailed quantitative data, experimental protocols, and elucidated signaling pathways remain largely unpublished.

Rationale for Development

The neurotoxicity associated with MDMA is partly attributed to its metabolism. A primary metabolic pathway involves the enzymatic cleavage of the methylenedioxy ring, leading to the formation of redox-active catecholamines, such as alpha-methyldopamine.[1][2] These metabolites are implicated in the generation of reactive oxygen species and subsequent damage to serotonergic neurons.

The introduction of two fluorine atoms in place of the hydrogen atoms on the methylene bridge of the dioxy ring in this compound is intended to increase the metabolic stability of this functional group.[1][2] This modification is predicted to reduce the formation of the aforementioned neurotoxic metabolites, thereby potentially offering a safer pharmacological profile while retaining the desired psychoactive effects.

Summary of Available In Vitro Data

Literature searches for in vitro studies on this compound yield limited specific data. The primary findings are summarized below.

Monoamine Transporter Interactions

The most frequently cited in vitro finding for this compound is its affinity for the serotonin transporter (SERT). Multiple sources state that in vitro binding studies have shown this compound to possess a SERT affinity that is intermediate to that of MDA and MDMA.[1] However, the specific quantitative data from these binding studies, such as IC50 or Ki values, are not provided in the accessible literature. The original synthesis paper by Trachsel and colleagues, which is often referenced, focuses on the chemical synthesis of this compound and other fluoro-analogues and does not appear to contain detailed pharmacological data.

There is a notable lack of information regarding this compound's affinity for other key monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET). A comprehensive understanding of its selectivity profile across these transporters is crucial for predicting its overall pharmacological effects, including its stimulant and entactogenic properties, as well as its abuse potential.

Data Presentation

Due to the absence of quantitative data in the reviewed literature, a structured table for comparative analysis cannot be constructed.

| Target | Assay Type | Species | Quantitative Data (e.g., IC50, Ki) | Reference |

| SERT | Binding Assay | Not Specified | Qualitatively described as between MDA and MDMA | [1] |

| DAT | Not Specified | Not Specified | Data not available | |

| NET | Not Specified | Not Specified | Data not available |

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not available in the public domain. For a general understanding of the methodologies typically employed to study the interaction of compounds with monoamine transporters, researchers can refer to established protocols for radioligand binding assays and neurotransmitter uptake inhibition assays.

General Methodology for Radioligand Binding Assays:

These assays are commonly used to determine the affinity of a compound for a specific receptor or transporter. The general steps include:

-

Preparation of Cell Membranes: Membranes are prepared from cells or tissues expressing the transporter of interest (e.g., HEK293 cells transfected with human SERT).

-

Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the transporter (e.g., [³H]-citalopram for SERT) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.

General Methodology for Neurotransmitter Uptake Inhibition Assays:

These functional assays measure the ability of a compound to block the transport of a neurotransmitter into cells. The general steps are as follows:

-

Cell Culture: Cells expressing the transporter of interest are cultured.

-

Incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound).

-

Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [³H]-serotonin for SERT) is added to the cells.

-

Uptake Termination: After a specific incubation time, the uptake of the radiolabeled neurotransmitter is stopped, often by rapid washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the cells is measured.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50 value).

Signaling Pathways and Experimental Workflows

A lack of published research on the functional effects of this compound in vitro means that there is no specific information on the signaling pathways it may modulate. Furthermore, no detailed experimental workflows for this compound have been published.

For illustrative purposes, a generalized workflow for the initial in vitro screening of a novel psychoactive compound targeting monoamine transporters is presented below.

Caption: Generalized workflow for the in vitro characterization of a novel monoamine transporter ligand.

Conclusion and Future Directions

This compound represents a mechanistically interesting approach to designing safer entactogenic compounds. However, the current body of publicly available scientific literature is insufficient to provide a comprehensive in vitro pharmacological profile. The repeated qualitative statement regarding its SERT affinity, without supporting quantitative data, highlights a significant gap in our understanding of this compound.

To adequately assess the potential of this compound and its fluorinated analogs, future research should prioritize the following:

-

Quantitative Binding Affinity Studies: Determination of Ki values for this compound at human SERT, DAT, and NET to establish its potency and selectivity.

-

Functional Assays: Characterization of this compound as a substrate (releaser) or inhibitor (blocker) at each of the monoamine transporters using in vitro uptake and release assays.

-

In Vitro Metabolism Studies: Incubation of this compound with human liver microsomes to confirm its metabolic stability and identify any potential metabolites.

-

Cytotoxicity Studies: Assessment of the toxicity of this compound and its potential metabolites in relevant neuronal cell lines.

A thorough in vitro characterization is a critical first step in validating the design concept of this compound and determining whether it warrants further investigation as a potentially safer alternative to existing entactogens. Without such data, its pharmacological profile remains largely speculative.

References

History and development of DiFMDA as an MDA analog

A Comprehensive Overview of the History, Development, and Pharmacological Profile of Difluoromethylenedioxyamphetamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethylenedioxyamphetamine (DiFMDA) is a synthetic analog of the psychoactive compound 3,4-methylenedioxyamphetamine (MDA). Developed by Daniel Trachsel and his colleagues, this compound was engineered with the primary objective of creating a less neurotoxic alternative to MDA and its related compounds, such as MDMA (ecstasy).[1] The core innovation in this compound's design is the substitution of the metabolically vulnerable methylenedioxy bridge of MDA with a more stable difluoromethylenedioxy group.[1] This modification was intended to hinder the metabolic cleavage of the dioxole ring, a process believed to contribute to the formation of neurotoxic metabolites.[1] This technical guide provides an in-depth exploration of the history, synthesis, and pharmacological characteristics of this compound, presenting the available scientific data for researchers and professionals in the field of drug development.

Rationale for Development: Mitigating Neurotoxicity

The development of this compound was driven by concerns over the neurotoxic potential of MDA and MDMA. A significant metabolic pathway for these compounds involves the enzymatic cleavage of the methylenedioxy ring, which can lead to the formation of reactive and potentially harmful metabolites, such as alpha-methyldopamine.[1] It has been hypothesized that these metabolites contribute to the serotonergic neurotoxicity observed in animal studies of MDA and MDMA.

By replacing the hydrogen atoms on the methylene bridge with fluorine atoms, the difluoromethylenedioxy group in this compound was designed to be more resistant to metabolic breakdown.[1] This increased metabolic stability was predicted to reduce the formation of neurotoxic species, thereby potentially offering a safer pharmacological profile while retaining the desired psychoactive effects. However, it is now understood that MDMA neurotoxicity is a complex process with multiple contributing factors beyond the formation of alpha-methyldopamine.[1]

Synthesis of this compound

The synthesis of this compound, formally known as 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine, has been described in the scientific literature. The general synthetic route involves the construction of the difluoromethylenedioxy-substituted aromatic precursor, followed by the addition of the propyl-2-amine side chain. A common starting material is 5-bromo-2,2-difluorobenzodioxole.

A plausible synthetic pathway can be outlined as follows:

-

Coupling Reaction: 5-bromo-2,2-difluorobenzodioxole is reacted with acetylacetone in the presence of a copper(I) iodide catalyst and a base such as potassium phosphate. This reaction forms the intermediate 1-(2,2-difluorobenzo[2][3]dioxol-5-yl)propan-2-one.

-

Reductive Amination: The resulting ketone is then subjected to reductive amination. This is typically achieved by reacting the ketone with an amine source, such as methylamine, followed by reduction with a reducing agent like sodium borohydride to yield the final product, this compound.

Pharmacological Profile

To date, the pharmacological evaluation of this compound has been limited, with no reported studies in animal models to confirm its in vivo activity relative to MDA.[1] However, in vitro studies have provided some initial insights into its interaction with key neurological targets.

Monoamine Transporter Binding Affinity

The primary molecular targets for MDA and related compounds are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). In vitro binding assays have been conducted to determine the affinity of this compound for these transporters.

Table 1: Comparative Monoamine Transporter Binding Affinities (Conceptual)

| Compound | SERT Affinity (Ki or IC50) | DAT Affinity (Ki or IC50) | NET Affinity (Ki or IC50) |

| MDA | Data not available | Data not available | Data not available |

| This compound | Intermediate between MDA and MDMA | Data not available | Data not available |

| MDMA | Data not available | Data not available | Data not available |

Note: This table is a conceptual representation based on available qualitative descriptions. Specific quantitative data is required for a direct comparison.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of this compound, based on standard methodologies in pharmacology.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for SERT, DAT, and NET.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant monoamine transporters (hSERT, hDAT, or hNET) are prepared from cultured cells (e.g., HEK293 cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) is prepared.

-

Radioligand: A specific radioligand for each transporter is used (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

-

Competition Assay: The cell membranes, radioligand, and varying concentrations of the test compound (this compound) are incubated together.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays: Neurotransmitter Uptake Inhibition

Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of monoamines.

Methodology:

-

Cell Culture: Cells stably expressing the human monoamine transporters are cultured.

-

Assay Buffer: A Krebs-Ringer-HEPES buffer or similar physiological buffer is used.

-

Radiolabeled Substrate: A radiolabeled substrate for each transporter is used (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET).

-

Inhibition Assay: Cells are pre-incubated with varying concentrations of this compound before the addition of the radiolabeled substrate.

-

Uptake Measurement: After a short incubation period, the uptake is terminated by washing with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined.

Putative Signaling Pathway of this compound

Based on its structural similarity to MDA and its known interaction with the serotonin transporter, the proposed primary mechanism of action of this compound involves the modulation of serotonergic neurotransmission. The following diagram illustrates the putative signaling pathway.

Caption: Putative signaling pathway of this compound at the serotonergic synapse.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the initial in vitro characterization of a novel compound like this compound.

Caption: A typical experimental workflow for the in vitro characterization of this compound.

Conclusion and Future Directions

This compound represents a thoughtful medicinal chemistry approach to address the potential neurotoxicity associated with MDA. The introduction of the difluoromethylenedioxy group is a rational strategy to enhance metabolic stability. The limited available data suggests that this compound retains affinity for the serotonin transporter, a key target for the psychoactive effects of MDA.

However, a comprehensive understanding of this compound's pharmacology is still lacking. Future research should prioritize:

-

Quantitative in vitro pharmacology: Determining the precise binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at all three monoamine transporters is essential.

-

In vivo studies: Animal models are needed to assess the behavioral effects, pharmacokinetic profile, and, most importantly, the neurotoxic potential of this compound compared to MDA and MDMA.

-

Metabolism studies: A thorough investigation of the metabolic fate of this compound is required to confirm whether the difluoromethylenedioxy group indeed confers the intended metabolic stability.

-

Downstream signaling studies: Elucidating the specific intracellular signaling cascades activated by this compound will provide a more complete picture of its mechanism of action.

The development of this compound serves as an important case study in the design of safer psychoactive compounds. Further research into this and similar analogs will be invaluable for advancing our understanding of the structure-activity relationships of MDA-like compounds and for the potential development of novel therapeutic agents.

References

Methodological & Application

Experimental Protocols for Fluorescent Indicators in Neuroscience

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of common fluorescent indicators in neuroscience research. While the initial query referenced "DiFMDA," this term corresponds to Difluoromethylenedioxyamphetamine, a research chemical with psychoactive properties, not a fluorescent probe. It is presumed that this was a misunderstanding of an acronym. Therefore, this guide focuses on three widely used fluorescent probes for monitoring key physiological parameters in neural cells: BCECF-AM for intracellular pH (pHi), Fluo-4 AM for intracellular calcium (Ca2+), and DCFDA for reactive oxygen species (ROS).

These protocols are designed for applications in fluorescence microscopy, flow cytometry, and plate-reader-based assays, providing a comprehensive resource for researchers studying neuronal function and dysfunction.

Data Presentation: Quantitative Parameters for Fluorescent Probes

The following table summarizes key quantitative data for the successful application of BCECF-AM, Fluo-4 AM, and DCFDA.

| Parameter | BCECF-AM | Fluo-4 AM | DCFDA/H2DCFDA |

| Target Analyte | Intracellular pH (pHi) | Intracellular Calcium (Ca2+) | Reactive Oxygen Species (ROS) |

| Typical Loading Concentration | 1-10 µM | 1-5 µM[1] | 10-50 µM |

| Solvent for Stock Solution | Anhydrous DMSO | Anhydrous DMSO | Anhydrous DMSO or Ethanol |

| Loading Temperature | 37°C[2] | 37°C[3] | 37°C[4] |

| Incubation Time | 30-60 minutes[2][5] | 30-60 minutes[3] | 30-45 minutes |

| Excitation Wavelength (nm) | ~490 nm (pH-sensitive), ~440 nm (isosbestic)[6] | ~494 nm[1] | ~495 nm[7] |

| Emission Wavelength (nm) | ~535 nm[6] | ~516 nm[1] | ~529 nm[7] |

| Common Applications | Monitoring neuronal activity, excitotoxicity, apoptosis | Measuring synaptic transmission, neurotransmitter release, neuronal excitability | Assessing oxidative stress in neurodegenerative diseases, neurotoxicity |

Experimental Protocols

I. BCECF-AM for Intracellular pH (pHi) Measurement

BCECF-AM is a cell-permeant dye that is hydrolyzed by intracellular esterases to the fluorescent pH indicator BCECF, which is retained in the cytoplasm.[2] BCECF exhibits a pH-dependent excitation spectrum, allowing for ratiometric measurements that provide a more accurate determination of pHi, independent of dye concentration and cell path length.[2]

Materials:

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

High-quality, anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to prevent dye leakage)

-

Pluronic® F-127 (optional, to aid in dye solubilization)

Protocol for Cultured Neurons:

-

Prepare BCECF-AM Stock Solution: Dissolve BCECF-AM in anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.

-

Prepare Loading Buffer: On the day of the experiment, dilute the BCECF-AM stock solution in HBSS to a final working concentration of 1-10 µM. For cell types prone to dye leakage, the loading buffer can be supplemented with 1-2.5 mM probenecid. To aid in solubilization, 0.02-0.04% Pluronic® F-127 can be included.

-

Cell Loading:

-

Wash:

-

Remove the loading buffer.

-

Wash the cells 2-3 times with pre-warmed HBSS to remove extracellular dye.

-

-

De-esterification: Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

Imaging:

-

Mount the cells on a fluorescence microscope.

-

Excite the cells alternately at ~490 nm and ~440 nm, and collect the emission at ~535 nm.[6]

-

The ratio of the fluorescence intensities (F490/F440) is used to determine the intracellular pH by comparison to a calibration curve.

-

Experimental Workflow for BCECF-AM Imaging